molecular formula C4H3Br2N3 B113111 2-Amino-4,6-dibromopyrimidine CAS No. 856973-26-7

2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111
CAS No.: 856973-26-7
M. Wt: 252.89 g/mol
InChI Key: SJGGFMZIJOFJAA-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromopyrimidine is a heterocyclic organic compound with the molecular formula C4H3Br2N3 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at positions 4 and 6, and an amino group at position 2

Mechanism of Action

Target of Action

2-Amino-4,6-dibromopyrimidine is a pyrimidine derivative that has been found to inhibit immune-activated nitric oxide (NO) production . The primary targets of this compound are likely to be the enzymes and proteins involved in the NO production pathway. The exact targets and their roles are yet to be elucidated .

Mode of Action

It is known that the compound inhibits the production of nitric oxide (no) when the immune system is activated . This suggests that the compound may interact with its targets, leading to changes in the NO production pathway.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the production of nitric oxide (NO). NO is a signaling molecule that plays a crucial role in various physiological and pathological processes. By inhibiting NO production, this compound may affect these processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on immune-activated NO production . This could potentially modulate immune responses and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dibromopyrimidine typically involves the bromination of 2-aminopyrimidine. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-aminopyrimidine is reacted with bromine in the presence of a suitable solvent and catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dibromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium methoxide or potassium thiolate in an appropriate solvent such as dimethyl sulfoxide.

    Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include 2-amino-4,6-dialkoxypyrimidine or 2-amino-4,6-dithiopyrimidine.

    Oxidation Products: Nitro derivatives of this compound.

    Reduction Products: Corresponding amines or hydrazines.

Scientific Research Applications

2-Amino-4,6-dibromopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.

    Medicine: Explored for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Similar structure but with chlorine atoms instead of bromine.

    2-Amino-4,6-dimethylpyrimidine: Contains methyl groups instead of halogens.

    2-Amino-4,6-dihydroxypyrimidine: Hydroxyl groups replace the bromine atoms.

Uniqueness: 2-Amino-4,6-dibromopyrimidine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, or hydroxyl analogs. The bromine atoms make it more suitable for certain types of substitution reactions and enhance its potential as a precursor for synthesizing more complex molecules.

Properties

IUPAC Name

4,6-dibromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGFMZIJOFJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603941
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856973-26-7
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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